REACTION_CXSMILES
|
[CH:1]1([C:5]2[N:6]=[C:7]([C:10]([O-:12])=O)[S:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.[Li+].C(C1N=C(C([Cl:24])=O)SC=1)(C)C>>[CH:1]1([C:5]2[N:6]=[C:7]([C:10]([Cl:24])=[O:12])[S:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1 |f:0.1|
|
Name
|
compound 266b
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(CCC1)C=1N=C(SC1)C(=O)[O-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C=1N=C(SC1)C(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)C=1N=C(SC1)C(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |